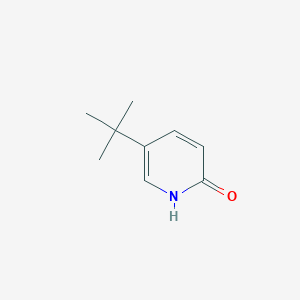

5-(tert-Butyl)pyridin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

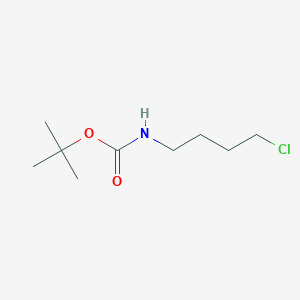

5-(tert-Butyl)pyridin-2-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

OLED Material Development

A study by Chang et al. (2013) introduced heteroleptic Ir(III) metal complexes synthesized using chelates derived from 2-t-butyl-5-(pyridin-2-yl)pyrimidine, among others, for application in organic light-emitting diodes (OLEDs). These complexes exhibited high quantum yields and were used to fabricate sky-blue- and white-emitting OLEDs with impressive performance metrics, demonstrating the potential of 5-(tert-Butyl)pyridin-2-ol derivatives in advanced material applications [Chang et al., 2013].

Spin Interaction Studies

Orio et al. (2010) explored the spin interaction in zinc complexes of Schiff and Mannich bases derived from pyridin-2-yl compounds, including structures related to this compound. Their findings contribute to understanding the magnetic properties of these complexes, which are crucial for their potential applications in magnetic materials and molecular electronics [Orio et al., 2010].

Catalysis and Synthetic Applications

Research by Drabina et al. (2015) on imidazolidine-4-one Cu-complexes highlighted the use of pyridine derivatives, including those related to this compound, as enantioselective catalysts in the asymmetric Henry reaction. This underscores the importance of substituted pyridines in facilitating chemical transformations with high enantioselectivity, essential for synthesizing complex organic compounds [Drabina et al., 2015].

Ligand Design for Metal Coordination

A study by Pearce et al. (2019) synthesized and characterized pyridine-based ligands for the extraction of Ni(II) and Cu(II) ions. Their work demonstrates how modifications to the pyridine ring, akin to those in this compound, can influence the coordination behavior and extraction efficiency of metal ions, with implications for recycling and purification processes in the chemical industry [Pearce et al., 2019].

Advanced Photophysical Properties

Huang et al. (2013) investigated Pt(II) complexes with pyrazole chelates, including derivatives of this compound, revealing mechanoluminescence and concentration-dependent photoluminescence. These properties are critical for the development of advanced photonic materials, including sensors and displays [Huang et al., 2013].

Mecanismo De Acción

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting cellular processes .

Biochemical Pathways

Based on its structural similarity to other pyridine derivatives, it may potentially affect pathways related to cell signaling, metabolism, and gene expression .

Pharmacokinetics

Its chemical properties such as its molecular weight and logp value suggest that it may have good oral bioavailability

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.

Action Environment

The action, efficacy, and stability of 5-(tert-Butyl)pyridin-2-ol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the cellular environment. For example, the compound’s solubility and therefore its bioavailability can be affected by the pH of the gastrointestinal tract . Its stability could also be affected by temperature and light exposure.

Propiedades

IUPAC Name |

5-tert-butyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)7-4-5-8(11)10-6-7/h4-6H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRUDEBUIUHOFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612698 |

Source

|

| Record name | 5-tert-Butylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159819-76-7 |

Source

|

| Record name | 5-tert-Butylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)